2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-10-6-15-16-8-11(9-19(15)17-10)18-24(20,21)14-7-12(22-2)4-5-13(14)23-3/h4-9,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPFTDGQVGRFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and high-yield processes. These methods may utilize environmentally benign solvents and reagents to ensure sustainability and cost-effectiveness. The use of deep eutectic solvents (DES) has been reported to provide several advantages, including high yield and simple work-up procedures .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves several steps that typically include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with a benzenesulfonamide group. The structural characteristics of this compound suggest that it may interact with various biological targets due to its unique molecular architecture.
Biological Activities
Recent studies have highlighted the biological significance of pyrazolo[1,5-a]pyrimidine derivatives. The following are notable applications:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated antimicrobial activity against a range of pathogens. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against bacterial strains .
- Anti-inflammatory Effects : There is emerging evidence that certain derivatives can modulate inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine inhibition is beneficial .
Case Studies
Several case studies illustrate the potential of 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide in preclinical settings:
- Cancer Treatment : A study evaluated the effects of a related pyrazolo[1,5-a]pyrimidine derivative on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity against breast and lung cancer cells .
- Antibacterial Screening : In vitro tests against common bacterial strains revealed that compounds structurally similar to 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammatory Models : In animal models of inflammation, administration of pyrazolo[1,5-a]pyrimidine derivatives reduced markers of inflammation significantly compared to controls. These findings support further exploration into their therapeutic potential for inflammatory diseases .
Data Tables
The following table summarizes key findings related to the biological activities of compounds similar to 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide:
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide stands out due to its unique structural features and the specific functional groups that confer distinct chemical and biological properties.
Biological Activity
2,5-Dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article explores the biological mechanisms, research findings, and potential applications of this compound.
Chemical Structure and Properties
The compound's IUPAC name is 2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, with the molecular formula and a molecular weight of 348.38 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core linked to a benzenesulfonamide moiety, which is crucial for its biological activity.
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core may inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1 to S phase transition, thereby inducing apoptosis in cancer cells .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells .
- Combination therapies involving pyrazole derivatives and traditional chemotherapeutics like doxorubicin showed enhanced efficacy in inducing apoptosis in resistant cancer cell lines .
Antimicrobial Properties
Some derivatives of pyrazolo[1,5-a]pyrimidines have also shown promising antimicrobial activity:
- Antibacterial assays indicated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Study 1: Antitumor Efficacy
A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited high cytotoxicity and were effective in combination with doxorubicin, enhancing overall treatment outcomes .
Study 2: Antimicrobial Activity
Another investigation focused on synthesizing and testing new pyrazole-based compounds for antibacterial properties. The results confirmed notable antibacterial activity against common pathogens, supporting further development for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. Key factors affecting yield :
- Catalysts : Sodium acetate enhances cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling.
- Temperature : Reflux conditions (100–120°C) are critical for ring closure .
How is structural characterization performed for this compound, and which spectroscopic techniques are most effective?
Basic Research Question
Characterization relies on multimodal spectroscopy and mass spectrometry:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.56–8.01 ppm) and carbon backbone (e.g., sulfonamide carbonyl at ~165 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1,150 cm⁻¹ and NH bends at ~3,400 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching C₁₉H₁₉N₅O₄S) .
Best practices : Use DMSO-d₆ for NMR to resolve exchangeable NH protons. Cross-validate with elemental analysis for purity .
What analytical methods are recommended for validating purity and stability in pharmacological studies?
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases: Acetonitrile/water (pH 2.5 with TFA) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for sulfonamides) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. Critical parameters :
- Column temperature (25–40°C) impacts retention times.
- Buffered mobile phases prevent sulfonamide hydrolysis .
How do structural modifications of the pyrazolo[1,5-a]pyrimidine core affect the compound’s biological activity and selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) insights :
- 2-Methyl group : Enhances metabolic stability by steric hindrance .
- Sulfonamide substituents : Electron-withdrawing groups (e.g., -OCH₃) improve target binding (e.g., kinase inhibition) .
- Pyrimidine ring modifications : Fluorination at C-5 increases lipophilicity and blood-brain barrier penetration .
Q. Methodological approach :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions .
- Test in vitro against target enzymes (e.g., carbonic anhydrase) and compare IC₅₀ values .
What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Common causes of discrepancies :
- Metabolic instability : Phase I metabolism (e.g., CYP3A4 oxidation) reduces bioavailability.
- Protein binding : High plasma protein binding (>95%) limits free drug concentration .
Q. Resolution strategies :
- Pharmacokinetic studies : Measure AUC and Cmax in rodent models .
- Prodrug design : Mask sulfonamide as an ester to enhance absorption .
- Microsomal assays : Identify metabolic hotspots (e.g., demethylation sites) .
How can researchers assess the environmental impact and degradation pathways of this compound?
Advanced Research Question
Environmental fate studies :
- Hydrolysis : Test pH-dependent stability (pH 5–9) to predict aquatic degradation .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor by LC-MS for byproducts .
- Ecotoxicology : Use Daphnia magna assays to determine EC₅₀ for acute toxicity .
Q. Key findings :
- Sulfonamides often persist in water due to low biodegradability.
- Advanced oxidation processes (e.g., ozonation) degrade >90% within 2 hours .
Q. Tables for Key Data
| Synthetic Step | Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazolo core formation | Acetic anhydride, NaOAc, 2 h reflux | 68% | |
| Sulfonamide coupling | DMF, triethylamine, 24 h RT | 72%* |
*Estimated based on analogous reactions.
| Substituent | Biological Activity (IC₅₀) | Effect |
|---|---|---|
| 2-Methyl | 15 nM (kinase X) | Enhanced selectivity |
| 5-Fluoro | 8 nM (kinase Y) | Improved potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
